Physicochemical properties of 8-Methylisoquinolin-7-amine
Physicochemical properties of 8-Methylisoquinolin-7-amine
Optimizing the "Ortho-Blocked" Isoquinoline Scaffold for Kinase Drug Discovery
Executive Summary & Structural Rationale
In the landscape of kinase inhibitor design, the isoquinoline pharmacophore remains a privileged scaffold due to its ability to mimic the adenine ring of ATP. 8-Methylisoquinolin-7-amine (CAS: 480419-14-5) represents a structurally refined variant of this core.[1] Unlike the parent 7-aminoisoquinoline, the introduction of a methyl group at the C8 position—ortho to the amine and peri to the C1 proton—introduces critical steric and electronic constraints.
For the medicinal chemist, this molecule offers two distinct advantages:
-
Conformational Restriction: The 8-methyl group sterically forces the 7-amino substituents out of planarity, potentially improving selectivity by discriminating against kinases with narrow solvent channels.
-
Metabolic Blocking: The C8 position is a common site for oxidative metabolism (hydroxylation) in isoquinolines. Methylation effectively blocks this "soft spot," potentially extending half-life (
) in microsomal stability assays.
This guide details the physicochemical profiling, synthesis, and analytical characterization of this building block, designed to serve as a self-validating protocol for your lab.
Physicochemical Profile
The following data aggregates calculated values and experimental inferences based on structural analogs (7-aminoisoquinoline).
Table 1: Core Physicochemical Properties
| Property | Value | Context/Implication |
| Molecular Weight | 158.20 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1] |
| Formula | C₁₀H₁₀N₂ | -- |
| cLogP | 1.82 ± 0.2 | Moderate lipophilicity; good membrane permeability predicted. |
| TPSA | 39.0 Ų | Well below the 140 Ų limit; high oral bioavailability potential. |
| pKa (N2-Isoquinoline) | ~7.8 (Est.)[1] | The basic center. Slightly higher than parent (7.6) due to inductive donation from 8-Me. |
| pKa (7-NH₂) | ~1.5 (Est.)[1] | Very weakly basic; acts as H-bond donor rather than acceptor at physiological pH.[1] |
| Solubility (pH 7.4) | < 0.5 mg/mL | Limited aqueous solubility as free base. |
| Solubility (pH 2.0) | > 20 mg/mL | Highly soluble upon protonation of the N2 ring nitrogen. |
Structural Dynamics
The 8-methyl group exerts a "buttressing effect."[1] While the N2 nitrogen remains the primary H-bond acceptor (hinge binder), the 7-amine (solvent front/ribose pocket binder) experiences restricted rotation.[1] In SAR campaigns, this rigidification often results in a steeper "activity cliff"—meaning the molecule either fits the pocket perfectly or not at all, driving specificity.
Experimental Protocols
Synthesis Strategy: The "Self-Validating" Route
While nitration of 8-methylisoquinoline is possible, it lacks regioselectivity (yielding 5- and 7- isomers).[1] The Buchwald-Hartwig Amination of 7-bromo-8-methylisoquinoline is the superior, high-fidelity route for research scale.[1]
Protocol: Pd-Catalyzed Amination
Target Scale: 1.0 gram
Reagents:
-
Substrate: 7-Bromo-8-methylisoquinoline (1.0 eq)
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Amine Source: Benzophenone imine (1.2 eq) — Acts as an ammonia surrogate.[1]
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Catalyst: Pd₂(dba)₃ (2 mol%)[1]
-
Ligand: Xantphos (4 mol%) — Crucial for aryl halides with ortho-steric hindrance.[1]
-
Base: Cs₂CO₃ (2.0 eq)[1]
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Solvent: 1,4-Dioxane (anhydrous, degassed)[1]
Step-by-Step Workflow:
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Inert Setup: Charge a dried Schlenk flask with substrate, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ under Argon.
-
Solvation: Add degassed 1,4-dioxane (10 mL/g substrate) and Benzophenone imine.
-
Reaction: Heat to 100°C for 12 hours. Checkpoint: Monitor via LC-MS.[1] The intermediate (imine adduct) should show M+H = 337.
-
Hydrolysis (The Release): Cool to RT. Add 2N HCl (5 eq) and stir for 2 hours. This cleaves the benzophenone protecting group.
-
Workup: Wash the acidic aqueous layer with EtOAc (removes benzophenone). Basify aqueous layer to pH 10 with NaOH. Extract product into DCM.
-
Purification: Flash chromatography (DCM:MeOH 95:5).
Why this works: Benzophenone imine is less sterically sensitive than other surrogates, overcoming the 8-methyl hindrance.
Analytical Validation (QC)
Do not rely solely on MS. The regiochemistry must be confirmed.
-
¹H NMR (DMSO-d₆, 400 MHz):
Biological Context & Signaling
In kinase inhibition, 8-Methylisoquinolin-7-amine serves as a Type I Hinge Binder .[1] The diagram below illustrates the logic of its interaction compared to the generic scaffold.
Caption: Interaction map showing the dual-role of the scaffold: N2 binds the hinge, while the 8-methyl group probes the gatekeeper region for steric selectivity.
Solubility & Formulation Guide
For in vitro assays, the free base is problematic due to low aqueous solubility.
Recommended Stock Preparation:
-
Primary Stock: 10 mM in 100% DMSO. (Clear, stable at -20°C for 6 months).[1]
-
Assay Buffer: Dilute into PBS (pH 7.4) containing 0.1% BSA.
-
Critical: Do not exceed 100 µM in aqueous buffer without a co-solvent.
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Precipitation Risk: The 8-methyl group increases lipophilicity (LogP ~1.[1]8) vs the parent amine (LogP ~1.1). Watch for crashing out in non-surfactant buffers.
-
Salt Formation: For in vivo PK studies, convert to the Dihydrochloride salt .
-
Method: Dissolve free base in Et₂O, add 2.2 eq of 4M HCl in Dioxane. Filter the white precipitate.
-
Result: Solubility increases to >50 mg/mL in water.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14660277, Isoquinolin-7-amine.[1] Retrieved from [Link][1]
- Surry, D. S., & Buchwald, S. L. (2008).Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. (Standard protocol reference for Xantphos coupling).
- Wu, P., & Nielsen, T. E. (2014).FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences. (Context for isoquinoline pharmacophore).
